molecular formula C11H12O2 B8638463 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

Cat. No. B8638463
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-UHFFFAOYSA-N
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Patent
US08592430B2

Procedure details

2-Methoxy-benzaldehyde (5 g, 36 mmol) was suspended in a mixture of acetone/water (5 ml/5 ml). A 1% aqueous solution of sodium hydroxide (10 ml) was slowly added to the reaction mixture. The reaction mixture was heated to 65° C. and stirred for 1.5 h. The reaction mixture was cooled to ambient temperature, water (20 ml) and toluene (20 ml) were added to the flask. The organic phase was separated, washed with brine and dried with MgSO4. The solution was filtered and the solvent removed in vacuo to give the required product as a yellow powder. The title compound was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[OH-:11].[Na+].O.[C:14]1([CH3:20])C=CC=C[CH:15]=1>CC(C)=O.O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[CH:15][C:14](=[O:11])[CH3:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.